molecular formula C12H17N3O B14774314 2-amino-N-cyclopropyl-N-(pyridin-4-ylmethyl)propanamide

2-amino-N-cyclopropyl-N-(pyridin-4-ylmethyl)propanamide

Cat. No.: B14774314
M. Wt: 219.28 g/mol
InChI Key: WYPPLXWTRSZNCU-UHFFFAOYSA-N
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Description

2-amino-N-cyclopropyl-N-(pyridin-4-ylmethyl)propanamide is a compound that belongs to the class of amides. It features a cyclopropyl group, a pyridine ring, and an amino group, making it a molecule of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-cyclopropyl-N-(pyridin-4-ylmethyl)propanamide typically involves the reaction of cyclopropylamine with pyridine-4-carboxaldehyde, followed by the addition of a propanamide group. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process might include purification steps such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-cyclopropyl-N-(pyridin-4-ylmethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or amines.

Scientific Research Applications

2-amino-N-cyclopropyl-N-(pyridin-4-ylmethyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-amino-N-cyclopropyl-N-(pyridin-4-ylmethyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-N-cyclopropyl-N-(pyridin-3-ylmethyl)propanamide
  • 2-amino-N-cyclopropyl-N-(pyridin-2-ylmethyl)propanamide
  • 2-amino-N-cyclopropyl-N-(pyridin-4-ylmethyl)butanamide

Uniqueness

2-amino-N-cyclopropyl-N-(pyridin-4-ylmethyl)propanamide is unique due to its specific structural features, such as the position of the pyridine ring and the cyclopropyl group. These structural elements contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H17N3O

Molecular Weight

219.28 g/mol

IUPAC Name

2-amino-N-cyclopropyl-N-(pyridin-4-ylmethyl)propanamide

InChI

InChI=1S/C12H17N3O/c1-9(13)12(16)15(11-2-3-11)8-10-4-6-14-7-5-10/h4-7,9,11H,2-3,8,13H2,1H3

InChI Key

WYPPLXWTRSZNCU-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N(CC1=CC=NC=C1)C2CC2)N

Origin of Product

United States

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